2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid
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Overview
Description
“2-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]acetic acid” is a chemical compound with the molecular formula C14H11BrO3 and a molecular weight of 307.14 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11BrO3/c15-12-8-11 (10-4-2-1-3-5-10)6-7-13 (12)18-9-14 (16)17/h1-8H,9H2, (H,16,17) . This indicates the presence of a bromo-biphenyl group attached to an oxyacetic acid group.Physical and Chemical Properties Analysis
The physical and chemical properties of “2-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]acetic acid” include a molecular weight of 307.14 and a molecular formula of C14H11BrO3 .Scientific Research Applications
Inhibitor in Enzyme Reactions
Biphenyl-based compounds like 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid have shown significant potential as enzyme inhibitors. One study synthesized various biphenyl ester derivatives, which revealed pronounced anti-tyrosinase activities. Some of these compounds displayed inhibitions comparable to standard inhibitors at certain concentrations, indicating their potential as therapeutic agents in treating disorders related to enzyme dysfunction (Kwong et al., 2017).
Molecular Structure Studies
Studies have focused on the molecular structure of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid. These studies provide insights into the structural properties of these compounds, like the orientations of substituents and the implications of these orientations on the molecule's properties and reactivities. For example, understanding the electron-withdrawing or donating properties of substituents can influence the design of related pharmaceutical or chemical compounds (Guzei et al., 2010).
Synthesis and Biocidal Properties
The synthesis of derivatives of biphenyl compounds and their biocidal properties have been a subject of research. Compounds such as Bromo-Substituted 4-biphenyl acetamides derivatives have been synthesized and screened for their anti-bacterial and anti-fungal activity, indicating their potential use in developing new antimicrobial agents (Agarwal, 2017).
Reactivity and Spectral Study
Detailed studies have been conducted on halogen-substituted phenylacetic acids, including compounds similar to this compound. These studies involve calculating structural properties, reactivity using various descriptors, and acidity. Additionally, vibrational spectra analyses provide more profound insights into the chemical nature and potential reactivity of these molecules (Srivastava et al., 2015).
Mechanism of Action
Mode of Action
Brominated biphenyl compounds are known to undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and its interaction with its targets .
Biochemical Pathways
Brominated biphenyl compounds are known to be involved in various biochemical processes, including oxidative stress and disruption of hormone regulation
Pharmacokinetics
Similar compounds are known to have good bioavailability and are metabolized primarily in the liver .
Result of Action
Brominated biphenyl compounds are known to cause oxidative stress and disrupt hormone regulation, which can lead to various health effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]acetic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
2-(2-bromo-4-phenylphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-8-11(10-4-2-1-3-5-10)6-7-13(12)18-9-14(16)17/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHOSCKBZZRRJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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